
4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a piperazine ring, which is further connected to a butan-1-amine chain. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine typically involves the reaction of 4-chlorophenylpiperazine with a suitable butan-1-amine derivative. One common method involves the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the butan-1-amine derivative, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the piperazine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms due to its interaction with specific molecular targets.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of 4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-amine
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)butanoic acid
- 4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and a piperazine ring. These structural elements contribute to its distinct biological activities and make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H22ClN3 |
|---|---|
Poids moléculaire |
267.80 g/mol |
Nom IUPAC |
4-[4-(4-chlorophenyl)piperazin-1-yl]butan-1-amine |
InChI |
InChI=1S/C14H22ClN3/c15-13-3-5-14(6-4-13)18-11-9-17(10-12-18)8-2-1-7-16/h3-6H,1-2,7-12,16H2 |
Clé InChI |
QDSZTKVTBFVIQK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCN)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



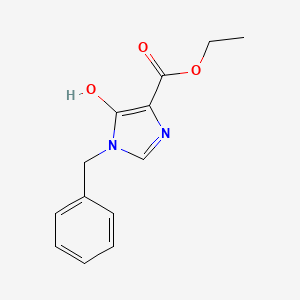
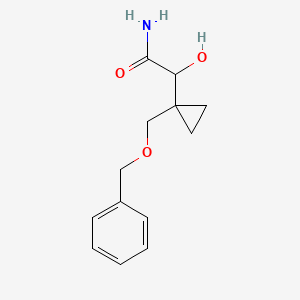
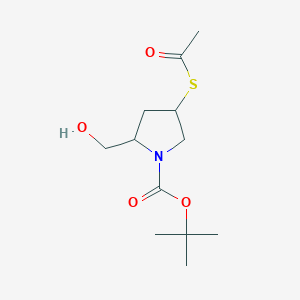
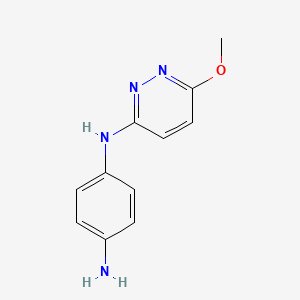
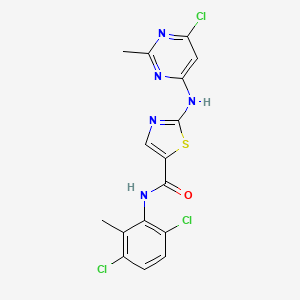
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)

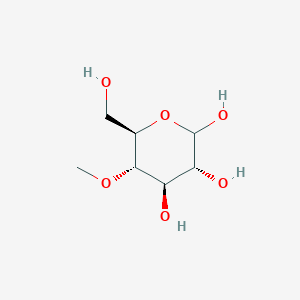

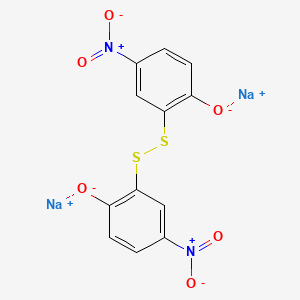
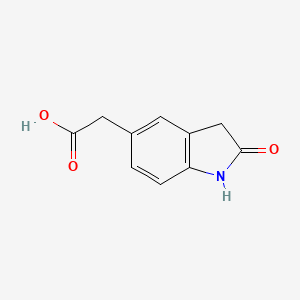

![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)
